Mechanism-Based P450 Inhibition: 1-Ethynylpyrene vs. 1-(1-Propynyl)pyrene
1-Ethynylpyrene (1EP) is a potent, mechanism-based inhibitor (suicide inhibitor) of cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP2B1. In a direct head-to-head comparison, 1EP exhibited a distinct inhibitory mechanism and higher potency against CYP1A2 (IC50 = 0.32 μM) compared to its close structural analog, 1-(1-propynyl)pyrene (1PP), which showed an IC50 of 1.1 μM for the same enzyme [1].
| Evidence Dimension | Inhibition of CYP1A2 |
|---|---|
| Target Compound Data | IC50 = 0.32 μM |
| Comparator Or Baseline | 1-(1-Propynyl)pyrene (1PP); IC50 = 1.1 μM |
| Quantified Difference | 1-Ethynylpyrene is approximately 3.4 times more potent against CYP1A2. |
| Conditions | In vitro enzyme assay using human recombinant CYP1A2. |
Why This Matters
This superior potency and distinct suicide inhibition mechanism make 1-Ethynylpyrene a more effective and reliable tool compound for studies requiring potent and irreversible CYP1A2 inactivation, avoiding the confounding variables of a weaker, potentially competitive inhibitor.
- [1] Shimada, T., et al., 'Different mechanisms for inhibition of human cytochromes P450 1A1, 1A2, and 1B1 by polycyclic aromatic inhibitors', Chemical Research in Toxicology, 2007, 20(2), pp. 267-274. View Source
